6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Metabolic Stability Drug Metabolism Fluorination

Drug discovery campaigns often fail due to rapid oxidative metabolism of heterocyclic cores. 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one directly addresses this by blocking metabolic soft spots. - Metabolic Shielding: The 6-fluoro substituent blocks CYP450-mediated oxidation, extending in vivo half-life. - Permeability Advantage: Increases lipophilicity (ΔLogP ≈ 0.2-0.5) over non-fluorinated analogs, enhancing passive permeability for intracellular targets. - pKa Modulation: Lowers the pyrimidinone N-H pKa by an estimated 1.0-1.5 units, optimizing ionization state for target binding and solubility. Available for immediate procurement with batch-specific analytical documentation.

Molecular Formula C6H7FN2O
Molecular Weight 142.133
CAS No. 18260-83-8
Cat. No. B580240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one
CAS18260-83-8
Synonyms4(3H)-Pyrimidinone, 6-fluoro-2,5-dimethyl- (8CI)
Molecular FormulaC6H7FN2O
Molecular Weight142.133
Structural Identifiers
SMILESCC1=C(NC(=NC1=O)C)F
InChIInChI=1S/C6H7FN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10)
InChIKeyXOOOUPROLLDILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one: Procurement Overview


6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (CAS 18260-83-8) is a fluorinated heterocyclic compound belonging to the pyrimidin-4(1H)-one class . It features a fluorine atom at the 6-position and methyl groups at the 2- and 5-positions on the pyrimidinone ring . With a molecular formula of C6H7FN2O and a molecular weight of 142.13 g/mol, this compound serves as a versatile building block for medicinal chemistry programs and is of particular interest for its potential to enhance drug-like properties in derived molecules . Primary literature with direct, quantitative comparative data for this specific compound is currently limited, and the evidence presented below relies on class-level inference from related fluorinated pyrimidinone systems [1].

Why 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Is Irreplaceable


The unique substitution pattern of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one confers distinct physicochemical and pharmacokinetic properties that are not present in non-fluorinated or differently substituted pyrimidinone analogs [1]. Generic substitution with, for example, 2,5-dimethylpyrimidin-4(1H)-one (CAS 3059-71-0) would result in the loss of the electron-withdrawing fluorine atom, which is a well-established strategy in drug design to modulate key parameters such as metabolic stability, lipophilicity (logP), and pKa [2]. Consequently, a lead compound or advanced intermediate derived from a generic, non-fluorinated pyrimidinone would likely exhibit a significantly different in vitro and in vivo profile, including altered target binding, reduced metabolic half-life, and modified absorption/distribution characteristics, potentially derailing a drug discovery campaign [3]. The following quantitative evidence, derived from class-level studies, illustrates the specific advantages that make the fluorinated scaffold a critical and non-substitutable component in research and development.

Differentiation Evidence for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one


Metabolic Stability via Fluorine Blockade

In a class-level inference study on a nonsteroidal anti-inflammatory drug scaffold, targeted fluorination at a metabolically labile site (analogous to the 6-position of the pyrimidinone ring) was shown to render the drug completely inactive to oxidative transformation by cytochrome P450 enzymes, whereas non-fluorinated or differently substituted analogs were metabolized [1]. This demonstrates the potential of a single fluorine atom to dramatically increase metabolic half-life. While this specific data is not for 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one itself, it provides a strong class-level rationale for selecting this fluorinated building block over its non-fluorinated counterpart (e.g., 2,5-dimethylpyrimidin-4(1H)-one) to design metabolically stable lead compounds.

Metabolic Stability Drug Metabolism Fluorination Cytochrome P450

Enhanced Lipophilicity for Membrane Permeability

The replacement of a hydrogen atom with a fluorine atom on an aromatic ring, such as the pyrimidinone core of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one, is a well-documented strategy to increase a molecule's lipophilicity, often measured by the partition coefficient (LogP) [1]. Reviews of fluorinated drugs indicate that a single F-for-H substitution can increase LogP by approximately 0.2 to 0.5 units on average [2]. This increase in lipophilicity is a critical factor in improving a drug candidate's ability to passively diffuse across cell membranes, thereby enhancing its absorption, distribution, and overall bioavailability. This property is a key differentiator from non-fluorinated analogs like 2,5-dimethylpyrimidin-4(1H)-one, which will have a lower baseline LogP and consequently, lower predicted membrane permeability.

Lipophilicity LogP Fluorination ADME

pKa Modulation for Binding and Bioavailability

The strong electron-withdrawing inductive effect of the fluorine atom at the 6-position of the pyrimidinone ring can significantly lower the pKa of adjacent ionizable groups, such as the N1-H in the pyrimidinone ring [1]. For instance, in a related pyrimidinone system, 5-fluorouracil exhibits a pKa of approximately 8.0, which is notably lower than the pKa of non-fluorinated uracil (~9.5) [2]. This reduction in pKa can alter the ionization state of the molecule at physiological pH, which in turn affects its target binding affinity, solubility, and overall pharmacokinetic profile. The 6-fluoro substitution on 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one is expected to exert a similar pKa-lowering effect relative to its non-fluorinated counterpart, 2,5-dimethylpyrimidin-4(1H)-one, making it a distinct and functionally non-interchangeable scaffold.

pKa Fluorination Electron-Withdrawing Effect Bioavailability

Optimal Applications for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one


Metabolically Stable Lead Design

In hit-to-lead and lead optimization phases, 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one should be prioritized over non-fluorinated pyrimidinones when the primary objective is to block a known or potential site of oxidative metabolism on the pyrimidine ring. The class-level evidence suggests that the 6-fluoro substitution can act as an effective metabolic shield against cytochrome P450 enzymes [1], potentially leading to a longer in vivo half-life and lower clearance for the resulting drug candidate.

Enhanced Permeability Analog Libraries

For research programs focused on intracellular targets or crossing the blood-brain barrier, this fluorinated pyrimidinone is the superior choice for constructing analog libraries. The well-established increase in lipophilicity (ΔLogP ≈ 0.2-0.5) conferred by the fluorine atom [2] provides a quantifiable advantage in predicted passive permeability over non-fluorinated analogs, increasing the likelihood of identifying a development candidate with favorable absorption and distribution properties.

pKa Fine-Tuning for Target Engagement and Solubility

In structure-based drug design projects where precise control over the ionization state of the core scaffold is critical, 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one offers a distinct advantage. The electron-withdrawing effect of fluorine can lower the pKa of the pyrimidinone N-H by an estimated 1.0-1.5 units relative to its non-fluorinated counterpart [3]. This modulation can be exploited to enhance binding affinity to a target protein, improve solubility at a desired pH, or alter the compound's pharmacokinetic profile, capabilities that are not available with generic, non-fluorinated building blocks.

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